1-(3-Pyridinylmethyl)-3-pyrrolidinamine
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Overview
Description
1-(3-Pyridinylmethyl)-3-pyrrolidinamine is a chemical compound that features a pyridine ring attached to a pyrrolidine ring via a methylene bridge. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and pyrrolidine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Pyridinylmethyl)-3-pyrrolidinamine typically involves the reaction of 3-pyridinemethanol with pyrrolidine under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the methylene bridge between the pyridine and pyrrolidine rings. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridinylmethyl)-3-pyrrolidinamine undergoes various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrrolidinamine derivatives.
Scientific Research Applications
1-(3-Pyridinylmethyl)-3-pyrrolidinamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Pyridinylmethyl)-3-pyrrolidinamine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(3-Pyridinylmethyl)-4-piperidinecarboxylic acid
- 1-(6-Chloro-3-pyridinylmethyl)-N-nitro-2-imidazolidinimine
Comparison: 1-(3-Pyridinylmethyl)-3-pyrrolidinamine is unique due to the presence of both pyridine and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Properties
CAS No. |
939759-92-9 |
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Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H15N3/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9/h1-2,4,6,10H,3,5,7-8,11H2 |
InChI Key |
IILGAEIUCGHFMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CN=CC=C2 |
Origin of Product |
United States |
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